molecular formula C9H6ClFN4O B2851297 N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 936323-16-9

N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No. B2851297
CAS RN: 936323-16-9
M. Wt: 240.62
InChI Key: QXQPMHGSSXPIFL-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide, also known as CFT, is a chemical compound that has been extensively studied in scientific research. CFT belongs to the class of triazole-based compounds and has been shown to exhibit a range of biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide has also been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects:
N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide has also been shown to exhibit neuroprotective properties and may have potential therapeutic applications for neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide is its high purity and ease of synthesis. N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide is also relatively stable and can be stored for extended periods of time. However, one limitation of N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide. One area of interest is the development of N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide-based therapeutics for the treatment of cancer and other diseases. Another area of interest is the investigation of the mechanism of action of N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide and its potential targets. Additionally, further research is needed to explore the safety and efficacy of N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide in animal models and in human clinical trials.
In conclusion, N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. It exhibits a range of biochemical and physiological effects and has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. While there are limitations to its use in certain experimental settings, N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide has significant potential for future research and development.

Synthesis Methods

The synthesis of N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide involves the reaction of 2-chloro-4-fluoroaniline with ethyl 2-azidoacetate, followed by cyclization with triethyl orthoformate to yield the desired product. The reaction is carried out under mild conditions and yields a high purity product.

Scientific Research Applications

N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties. N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide has also been investigated for its potential use as a diagnostic tool for various diseases.

properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN4O/c10-6-3-5(11)1-2-7(6)13-9(16)8-4-12-15-14-8/h1-4H,(H,13,16)(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQPMHGSSXPIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)NC(=O)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide

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